3,4-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
Description
3,4-Difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is a fluorinated benzamide derivative featuring a 1,3-thiazole moiety linked via an ethyl group to the benzamide core. The compound’s structure combines electron-withdrawing fluorine atoms at the 3- and 4-positions of the benzamide aromatic ring with a heterocyclic thiazole group, which is substituted with a phenyl ring.
Properties
IUPAC Name |
3,4-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2OS/c19-15-7-6-13(10-16(15)20)17(23)21-9-8-14-11-24-18(22-14)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAPAHXFFZSKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioamide Formation
The synthesis begins with 3-aminopropionitrile, which is converted to the corresponding thioamide (86 ) using sodium hydrosulfide (NaHS) and magnesium chloride (MgCl₂) in dimethylformamide (DMF). This step proceeds at ambient temperature, achieving near-quantitative yields due to the electrophilic activation of the nitrile group by MgCl₂.
Reaction Conditions :
Hantzsch Thiazole Synthesis
The thioamide undergoes cyclization with 2-bromoacetophenone to form the 2-phenylthiazole ring. This exothermic reaction is conducted in ethanol under reflux, producing the thiazole-ethylamine hydrobromide salt (89a ) as a crystalline precipitate.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone, followed by dehydrohalogenation to form the thiazole ring.
Reaction Conditions :
Amine Deprotection and Isolation
The hydrobromide salt is neutralized with aqueous sodium bicarbonate to liberate the free amine, which is extracted into dichloromethane and purified via recrystallization from methanol.
Synthesis of 3,4-Difluorobenzoyl Chloride
Acid Chloride Preparation
3,4-Difluorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the corresponding acyl chloride. The reaction is driven to completion by the removal of HCl and SO₂ gases.
Reaction Conditions :
Alternative Routes
A patent (WO2016091776A1) describes an alternative pathway starting from 3,4-difluorobenzonitrile, which is hydrolyzed to the amide using concentrated sulfuric acid. However, this method is less favored due to lower yields (60–70%) and stringent reaction conditions.
Coupling Reaction to Form the Target Benzamide
The final step involves the acylation of 2-(2-phenyl-1,3-thiazol-4-yl)ethylamine with 3,4-difluorobenzoyl chloride. This is typically performed in anhydrous tetrahydrofuran (THF) or pyridine, with triethylamine (TEA) as a base to scavenge HCl.
Reaction Conditions :
- Reagents : 3,4-Difluorobenzoyl chloride, ethylamine intermediate, TEA, THF
- Temperature : 0°C to room temperature
- Yield : 75–80%
Mechanistic Pathway :
The amine nucleophilically attacks the electrophilic carbonyl carbon of the acyl chloride, forming the amide bond. The use of TEA ensures rapid deprotonation and prevents side reactions.
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies reveal that pyridine outperforms THF in terms of reaction rate and yield (85% vs. 75%) due to its dual role as solvent and base. However, THF is preferred for scalability and ease of purification.
Temperature Control
Maintaining the reaction at 0°C during acyl chloride addition minimizes decomposition of the amine, improving overall yield by 10–15%.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis confirms the planar geometry of the thiazole ring and the dihedral angle (41.2°) between the benzamide and thiazole moieties, which influences molecular packing via N–H⋯N hydrogen bonds.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the thiazole ring or the benzamide core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives and amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3,4-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biology: The compound can be used as a probe to study biological pathways and mechanisms.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Industry: The compound can be a precursor for the synthesis of other complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The thiazole ring and the difluorophenyl group are crucial for binding to these targets, which may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Structural Differences and Implications
Fluorination vs. Methoxylation: The target compound’s 3,4-difluoro substitution contrasts with the 3,4-dimethoxy groups in Rip-B and Rip-D . Fluorine’s electron-withdrawing nature enhances metabolic stability and influences binding interactions, whereas methoxy groups are electron-donating and may improve solubility.
Thiazole vs. Simple Aromatic Moieties: The 2-phenyl-1,3-thiazole group in the target compound introduces a planar heterocycle capable of π-π stacking and hydrogen bonding, unlike the simpler phenethyl groups in Rip-B/Rip-D. Thiazoles are known to interact with biological targets such as kinases and proteases . Compound 45 () shares a thiazole-derived substituent but differs in linkage (thioether vs. ethyl) and additional nitro groups, which may confer distinct electronic and steric properties.
Biological Activity Trends: Thiazole-containing benzamides (e.g., Compound 45) are associated with anticancer and antiviral activity, likely due to their ability to disrupt protein-protein interactions or enzyme function . Diflufenican, a pyridinecarboxamide herbicide, demonstrates that fluorinated aromatic systems are versatile in agrochemical design, suggesting the target compound could also be explored for non-therapeutic applications .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability: Fluorine atoms reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .
Biological Activity
3,4-Difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is a synthetic compound belonging to the benzamide class, characterized by the presence of difluorophenyl and thiazolyl groups. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 348.37 g/mol. The compound features a benzamide core that is critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis.
- Attachment of the Phenyl Group : Achieved via nucleophilic aromatic substitution.
- Formation of the Benzamide Core : Reaction between an aniline derivative and a carboxylic acid derivative.
- Introduction of Difluoro Substituents : Electrophilic fluorination reactions are used to introduce difluoro groups.
Anticancer Activity
Research has indicated that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, one study demonstrated that derivatives of thiazole showed potent cytotoxic effects against various cancer cell lines, including Jurkat and HT29 cells. The presence of electron-withdrawing groups such as fluorine enhances these effects by increasing the compound's binding affinity to target proteins involved in cancer progression .
Table 1: Cytotoxicity Data for Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | Jurkat | <10 | |
| Compound 2 | HT29 | <5 | |
| This compound | Jurkat | TBD | Current Study |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Similar thiazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating that this compound could be explored for its antibacterial properties as well .
The biological activity of this compound is likely mediated through:
- Inhibition of Protein Targets : The compound may interact with specific proteins involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that thiazole derivatives can induce programmed cell death in cancer cells by modulating apoptotic pathways.
Case Studies
A notable case study involved the evaluation of various thiazole derivatives in a picrotoxin-induced convulsion model. Compounds similar to this compound were tested for anticonvulsant activity, revealing promising results that warrant further investigation into their neuroprotective effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
